molecular formula C13H9NO2 B15199822 5-(2-Furyl)-1H-indole-3-carbaldehyde

5-(2-Furyl)-1H-indole-3-carbaldehyde

Cat. No.: B15199822
M. Wt: 211.22 g/mol
InChI Key: IUWSKFJLLNRIFQ-UHFFFAOYSA-N
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Description

5-(2-Furyl)-1H-indole-3-carbaldehyde is an organic compound that features both a furan ring and an indole ring These structures are significant in organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2-furylboronic acid with 3-bromoindole-5-carbaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Furyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and indole moieties. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Furyl)-1H-indole-3-carboxylic acid
  • 5-(2-Furyl)-1H-indole-3-methanol
  • 2-(2-Furyl)indole

Uniqueness

5-(2-Furyl)-1H-indole-3-carbaldehyde is unique due to the presence of both an aldehyde group and the combination of furan and indole rings.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

5-(furan-2-yl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C13H9NO2/c15-8-10-7-14-12-4-3-9(6-11(10)12)13-2-1-5-16-13/h1-8,14H

InChI Key

IUWSKFJLLNRIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC3=C(C=C2)NC=C3C=O

Origin of Product

United States

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